physical and chemical properties of N-Butane-1,4-D2
physical and chemical properties of N-Butane-1,4-D2
An In-Depth Technical Guide to the Physical and Chemical Properties of n-Butane-1,4-d2
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
N-butane-1,4-d2, with the chemical formula CH₂D(CH₂)₂CH₂D, is a selectively deuterated isotopologue of n-butane. As a stable, non-radioactive labeled compound, it serves as an invaluable tool for researchers, particularly in the fields of mechanistic organic chemistry, catalysis, and analytical science. The substitution of terminal protons with deuterium atoms introduces a subtle yet significant change in mass and bond energy, making it an ideal probe for studying reaction pathways, quantifying analytes via isotopic dilution methods, and serving as a non-exchangeable internal standard in mass spectrometry.
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of n-butane-1,4-d2. It is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application, from understanding its unique spectroscopic signature to ensuring its safe handling and storage. We will delve into the causality behind its reactivity, provide validated experimental workflows, and ground all claims in authoritative references.
Core Physical Properties
The physical properties of n-butane-1,4-d2 are fundamentally similar to those of its non-deuterated counterpart, n-butane. However, the increased molecular weight due to the two deuterium atoms results in slight variations in properties such as boiling point and density. It exists as a colorless, flammable gas under standard conditions.[1]
Table 1: Summary of Physical and Isotopic Properties
| Property | Value | Source |
| Chemical Formula | CH₂DCH₂CH₂CH₂D | [1] |
| Molecular Weight | 60.14 g/mol | [1] |
| CAS Number | 53716-54-4 | [1] |
| Unlabeled CAS Number | 106-97-8 | [1] |
| Typical Isotopic Enrichment | ≥98 atom % D | [1] |
| Boiling Point | -0.5 °C (for n-butane) | [2] |
| Melting Point | -138 °C (for n-butane) | [2] |
| Physical State | Gas (at 20°C, 1 atm) | [1] |
| Vapor Density | ~2.1 (vs air) |
Note: The boiling and melting points for the deuterated species are expected to be very close to those of unlabeled n-butane.
Spectroscopic Characterization: A Guide to Structural Verification
Spectroscopy is the cornerstone of verifying the identity and purity of isotopically labeled compounds. The presence of deuterium at the terminal positions of n-butane-1,4-d2 gives rise to a unique spectral fingerprint that distinguishes it from unlabeled n-butane.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of n-butane-1,4-d2 is the presence of carbon-deuterium (C-D) bond vibrations. The C-D bond is weaker and involves a heavier atom than the C-H bond, causing it to absorb infrared radiation at a lower frequency.
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C-H Stretching Vibrations: These appear in the typical alkane region of 2850-3000 cm⁻¹.[3]
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C-D Stretching Vibrations: A characteristic absorption band for the C-D stretch is expected in the range of 2100-2200 cm⁻¹ . The absence of significant absorption in the C-H stretching region and the presence of this C-D stretching peak are primary indicators of successful deuteration.
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Fingerprint Region: The region below 1500 cm⁻¹ will show complex patterns of C-H and C-D bending and skeletal vibrations, providing a unique fingerprint for the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail about the molecular structure and the precise location of the deuterium labels.
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¹H NMR Spectroscopy: The symmetry of n-butane results in two distinct proton environments. In n-butane-1,4-d2, the spectrum is altered significantly:
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Internal Methylene Protons (-CH₂-): The four protons on the central carbons (C2 and C3) will appear as a complex multiplet.
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Terminal Methylene Protons (-CH₂D): The protons on the terminal carbons (C1 and C4) are coupled to deuterium. Since deuterium has a spin (I=1), it splits the signal of the attached proton into a 1:1:1 triplet . This characteristic splitting pattern is definitive proof of the -CH₂D group.
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will also show two distinct signals corresponding to the two carbon environments:
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Internal Carbons (C2, C3): A single resonance peak.
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Terminal Carbons (C1, C4): These carbons are directly bonded to deuterium. This results in two effects: the resonance is split into a 1:1:1 triplet due to one-bond C-D coupling, and the signal intensity is often reduced due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide evidence for the location of the deuterium atoms through analysis of fragmentation patterns.
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Molecular Ion (M⁺): The molecular ion peak will appear at m/z = 60 , which is two mass units higher than that of unlabeled n-butane (m/z = 58). The isotopic purity can be assessed by comparing the relative intensities of the m/z = 58, 59, and 60 peaks.
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Fragmentation: Fragmentation patterns will differ from n-butane. For example, the loss of a methyl group (-CH₃) from n-butane gives a peak at m/z = 43. For n-butane-1,4-d2, the loss of a deuterated methyl group (-CH₂D) would result in a fragment at m/z = 44.
Chemical Properties and Reactivity
Stability and Flammability
N-butane-1,4-d2 is a stable compound under recommended storage conditions.[1] Chemically, its reactivity mirrors that of n-butane. It is an extremely flammable gas and can form explosive mixtures with air.[4][5] All handling should be performed away from ignition sources in a well-ventilated area.
The Kinetic Isotope Effect (KIE): A Mechanistic Probe
The primary utility of n-butane-1,4-d2 in chemical research stems from the Kinetic Isotope Effect (KIE) . The C-D bond is approximately 1.2 kcal/mol stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, a chemical reaction in which a C-H bond at the 1 or 4 position is broken in the rate-determining step will proceed significantly slower when a C-D bond must be broken instead.
This principle allows researchers to elucidate reaction mechanisms. For example, in studies of alkane activation or dehydrogenation, comparing the reaction rate of n-butane with that of n-butane-1,4-d2 can definitively prove whether the terminal C-H bond is involved in the slowest step of the reaction.[6]
Caption: Logical diagram of the Kinetic Isotope Effect (KIE).
Synthesis and Isotopic Purity
Commercially available n-butane-1,4-d2 typically boasts an isotopic purity of 98 atom % D or higher.[1] While specific industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis can be achieved through the reduction of a suitable precursor with a deuterium-donating reagent. One logical pathway involves the reduction of 1,4-dibromobutane.
Caption: Plausible synthetic workflow for n-Butane-1,4-d2.
Key Applications in Research and Development
-
Mechanistic Studies: As a probe for determining the involvement of terminal C-H bonds in reaction mechanisms via the Kinetic Isotope Effect.[6]
-
Analytical Chemistry: Used as an internal standard in quantitative mass spectrometry (e.g., GC-MS or LC-MS) for the analysis of volatile organic compounds. Its mass difference ensures it does not interfere with the signal of the non-labeled analyte.
-
Spectroscopy: Serves as a model compound for fundamental studies of vibrational and rotational modes in deuterated hydrocarbons.[7]
-
Materials Science: Can be used to trace the diffusion and reaction of small alkanes in polymers and porous materials like zeolites.
Experimental Protocols
Protocol: Preparation of a Gas-Phase NMR Sample
The analysis of gaseous samples via NMR requires specialized techniques to ensure a sufficient concentration of the analyte is present in the active volume of the NMR coil.
Causality: N-butane-1,4-d2 is a gas at room temperature. To obtain a high-resolution spectrum, it must be condensed into an NMR tube under vacuum and sealed. This protocol maximizes the amount of sample in the liquid phase within the NMR coil's detection region. A vacuum line is required for this procedure.[1]
Methodology:
-
Tube Preparation: Attach a high-quality 5mm NMR tube to a vacuum line via a suitable adapter (e.g., a J. Young valve adapter).
-
Evacuation: Evacuate the NMR tube thoroughly using the vacuum line to remove all atmospheric gases.
-
Sample Introduction: Connect the lecture bottle containing n-butane-1,4-d2 to the vacuum line.
-
Cryo-Condensation: Immerse the bottom of the NMR tube in a liquid nitrogen dewar (-196 °C). This will cause the butane in the tube to freeze solid.
-
Gas Transfer: Slowly and carefully open the valve on the lecture bottle and the valve to the NMR tube, allowing the gaseous n-butane-1,4-d2 to flow into the vacuum manifold and condense as a solid in the cold NMR tube. Monitor the pressure on the manifold.
-
Addition of Standards (Optional): A small amount of a deuterated solvent (for locking) and a reference standard like tetramethylsilane (TMS) can be co-condensed in the same manner.
-
Sealing: Once a sufficient amount of sample has been collected, close the valve to the sample cylinder. Use a torch to carefully seal the NMR tube under vacuum while the bottom remains in liquid nitrogen.
-
Analysis: Allow the tube to warm to room temperature behind a safety shield. The sample will liquefy under its own vapor pressure. The tube is now ready for NMR analysis.
Caption: Workflow for preparing a gas sample for NMR analysis.
Safety and Handling
As a flammable gas under pressure, n-butane-1,4-d2 requires careful handling in a controlled laboratory environment. The safety profile is dominated by its physical hazards, which are identical to those of n-butane.
-
Primary Hazards:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a fume hood.[9]
-
Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[8][10]
-
Use non-sparking tools and ground all equipment.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and insulating gloves when handling liquefied gas.[8]
-
-
Storage:
References
-
PubChem. 1,4-Butanediol | HO(CH2)4OH | CID 8064. PubChem. Available from: [Link]
-
NextSDS. N-BUTANE-1,4-D2 — Chemical Substance Information. NextSDS. Available from: [Link]
-
Air Liquide. n-Butane - Gas Encyclopedia. Air Liquide. Available from: [Link]
-
Keyera. n-Butane Safety Data Sheet. Available from: [Link]
-
MESA Specialty Gases & Equipment. N-Butane - SAFETY DATA SHEET. MESA Specialty Gases & Equipment. Available from: [Link]
-
Rosneft Deutschland. Safety Data Sheet n-Butane. Rosneft Deutschland. Available from: [Link]
-
Chengdu Hongjin Chemical Co.,Ltd. n-Butane - Safety Data Sheet. Available from: [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(4), 135-145. Available from: [Link]
-
Linde. N-Butane Gas Properties. Linde. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of butane. Doc Brown's Chemistry. Available from: [Link]
-
Eurisotop. N-BUTANE-d10. Eurisotop. Available from: [Link]
-
Ataman Kimya. BUTANE-1,4-DIOL. Ataman Kimya. Available from: [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of butane. Doc Brown's Chemistry. Available from: [Link]
-
Wikipedia. Butane (data page). Wikipedia. Available from: [Link]
-
Thermopedia. n-BUTANE. Thermopedia. Available from: [Link]
-
ResearchGate. Two reaction mechanism for n-butane reactivity. ResearchGate. Available from: [Link]
-
Stenutz. n-butane. Stenutz. Available from: [Link]
-
Cheméo. Chemical Properties of Butane (CAS 106-97-8). Cheméo. Available from: [Link]
-
Rothermel, N., et al. (2016). Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined Gas-phase NMR, GC-MS and Solid-state NMR Study. Freie Universität Berlin. Available from: [Link]
-
National Institute of Standards and Technology. Butane. NIST WebBook. Available from: [Link]
-
Thermopedia. n-BUTANE (2011). Thermopedia. Available from: [Link]
- Google Patents. US4584419A - Process for the production of butane-1,4-diol. Google Patents.
-
University of California, Irvine. Raman and IR spectra of butane. UCI Department of Chemistry. Available from: [Link]
-
ResearchGate. IR spectrum of n-butane obtained via the ML model. ResearchGate. Available from: [Link]
-
ResearchGate. Liquid phase flow synthesis of butane-1,4-diol over palladium immobilized on the polymeric resin. ResearchGate. Available from: [Link]
- Google Patents. US7759531B2 - Process for preparing 1,4-butanediol. Google Patents.
-
Sciencemadness Wiki. Butane. Sciencemadness Wiki. Available from: [Link]
-
NSF PAR. Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite. NSF PAR. Available from: [Link]
-
SciSpace. The Nuclear Magnetic Resonance Spectrum of Butane. SciSpace. Available from: [Link]
-
University of Ottawa NMR Facility Blog. The 500 MHz 1H NMR Spectrum of Butane. University of Ottawa NMR Facility Blog. Available from: [Link]
-
National Institute of Standards and Technology. 1,4-Butanediamine. NIST WebBook. Available from: [Link]
-
Air Liquide. n-Butane. Air Liquide. Available from: [Link]
-
eScholarship. Mechanism and Kinetics of n‐Butane Dehydrogenation to 1,3-Butadiene Catalyzed by Isolated Pt Sites. eScholarship. Available from: [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Butane - Sciencemadness Wiki [sciencemadness.org]
- 3. infrared spectrum of butane C4H10 CH3CH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mesagas.com [mesagas.com]
- 5. thermopedia.com [thermopedia.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. file.globalso.com [file.globalso.com]
- 9. keyera.com [keyera.com]
- 10. rosneft.de [rosneft.de]
